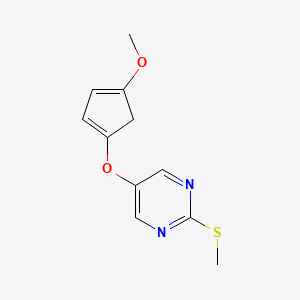

5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

5-(4-methoxycyclopenta-1,3-dien-1-yl)oxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-8-3-4-9(5-8)15-10-6-12-11(16-2)13-7-10/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBNZBXXABAFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C1)OC2=CN=C(N=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of a methoxy-substituted cyclopentadiene moiety and a methylthio group attached to a pyrimidine ring, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- IUPAC Name : 5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine

Biological Activity Overview

Research indicates that 5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

2. Anticancer Potential

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways involved include apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Preliminary data indicate that the compound may reduce inflammation markers in cellular models, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on HeLa cells revealed that treatment with varying concentrations of 5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Mechanistic Insights

The biological activities of 5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine can be attributed to its structural features:

- Cyclopentadiene Moiety : Known for its reactivity and ability to form stable complexes with various biomolecules.

- Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Key Observations :

Comparative Challenges :

- The steric bulk of the methoxycyclopenta-dienyloxy group may complicate regioselective substitution compared to smaller substituents like furyl or thietanyl.

Physicochemical Properties

Table 2: Predicted Properties of Pyrimidine Derivatives

Key Insights :

- The target compound’s higher LogP compared to Compound 8 suggests greater membrane permeability but lower solubility.

- The methylthio group’s stability may offer advantages over MM2’s thioxo group, which could oxidize to disulfides .

Antioxidant Activity

- MM2 () : Exhibits dose-dependent DPPH radical scavenging (IC50 ~50 μM). The thioxo and hydroxyl groups likely contribute to electron donation .

- Target Compound: No direct data, but the methoxy group may act as an electron donor, similar to MM2. The methylthio group could enhance radical stabilization.

Antimicrobial and Anticancer Potential

- Pyrazolo[3,4-d]pyrimidines () : Derivatives with methylthio groups show anticancer activity (e.g., inhibition of kinase enzymes). The target compound’s methylthio group may similarly modulate enzyme binding .

- Compound 8 (): Limited antimicrobial activity reported, suggesting that substituent choice (e.g., furyl vs. cyclopentadienyl) critically impacts bioactivity .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Pyrimidines activated by electron-withdrawing groups (e.g., nitro, carbonyl) at position 5 undergo SNAr with alkoxide nucleophiles. For example:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig) could link preformed cyclopentadienyl boronic esters to 5-bromopyrimidine derivatives. However, this route remains speculative without direct experimental evidence.

Optimization of Methylthio Group Introduction

The 2-(methylthio) group is typically installed via:

-

Direct thiolation : Treatment of 2-chloropyrimidine with NaSMe or (CH3S)2 in refluxing ethanol.

-

Oxidative methods : Sulfurization of 2-mercaptopyrimidine using methyl iodide (CH3I) in basic conditions (e.g., NaOH/H2O).

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| NaSMe, DMF, 50°C, 2h | 78% | High regioselectivity for C2 |

| CH3I, NaOH, H2O, RT, 6h | 65% | Requires excess CH3I |

Challenges in Cyclopentadienyloxy Group Stability

The 4-methoxycyclopentadienyloxy group is prone to oxidation and ring-opening under acidic or basic conditions. Mitigation strategies include:

Q & A

Q. What are the optimal synthetic routes for 5-((4-Methoxycyclopenta-1,3-dien-1-yl)oxy)-2-(methylthio)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

-

Thioether formation : Reacting 2-chloropyrimidine derivatives with methanethiol under basic conditions (e.g., NaH in DMF) to introduce the methylthio group .

-

Cyclopentadienyl coupling : Utilizing palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the 4-methoxycyclopentadienyloxy moiety. Solvent choice (e.g., DMSO or THF) and temperature control (reflux at 80–100°C) are critical for regioselectivity .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitoring via TLC and HPLC is recommended .

- Optimization Strategies :

-

Adjust pH to stabilize intermediates during coupling reactions .

-

Use catalysts like p-toluenesulfonic acid for acid-mediated cyclization steps .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential:

- NMR : Assign peaks for the methoxycyclopentadienyl group (δ 3.8–4.2 ppm for methoxy protons) and methylthio group (δ 2.1–2.3 ppm). Coupling constants in the cyclopentadienyl region confirm conjugation .

- HRMS : Exact mass analysis (e.g., ESI-MS) verifies the molecular formula (C₁₁H₁₂N₂O₂S) and detects isotopic patterns for sulfur .

- IR Spectroscopy : Identify S–O and C–S stretches (1050–1150 cm⁻¹ and 650–750 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's potential as an enzyme inhibitor or biological probe?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfur-binding active sites (e.g., kinases or oxidoreductases) due to the methylthio group’s nucleophilic reactivity .

- Assay Design :

- In vitro inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with varying compound concentrations (0.1–100 µM) .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .

- Structural Insights : Co-crystallization with target proteins (X-ray diffraction) or molecular docking (AutoDock Vina) predicts binding modes .

Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational modeling predictions?

- Methodological Answer :

- Data Cross-Validation :

- Re-run NMR experiments (e.g., 2D COSY/NOESY) to confirm peak assignments .

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (Gaussian 16) .

- Model Refinement : Adjust computational parameters (e.g., solvent dielectric constant in docking simulations) to align with experimental conditions .

- Collaborative Analysis : Use platforms like Cambridge Structural Database (CSD) to benchmark against similar pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.